molecular formula C7H9F3O2Sn B14408140 Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane CAS No. 83838-24-8

Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane

Cat. No.: B14408140
CAS No.: 83838-24-8
M. Wt: 300.85 g/mol
InChI Key: BLRJSSNSOXFIEL-UHFFFAOYSA-M
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Description

Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a trifluoroacetyl group, a propynyl group, and two methyl groups attached to the tin atom. The presence of the trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of dimethyl(prop-1-yn-1-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

(CH3)2Sn(C3H3)+(CF3CO)2O(CH3)2Sn(C3H3)(OC(O)CF3)\text{(CH}_3\text{)}_2\text{Sn(C}_3\text{H}_3\text{)} + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Sn(C}_3\text{H}_3\text{)(OC(O)CF}_3\text{)} (CH3​)2​Sn(C3​H3​)+(CF3​CO)2​O→(CH3​)2​Sn(C3​H3​)(OC(O)CF3​)

The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution with an amine may produce an amide derivative.

Scientific Research Applications

Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, while the propynyl group can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(prop-1-yn-1-yl)stannane: Lacks the trifluoroacetyl group, resulting in different chemical properties.

    Tributyl(prop-1-yn-1-yl)stannane: Contains butyl groups instead of methyl groups, affecting its reactivity and applications.

Uniqueness

Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it valuable in specific synthetic and research applications.

Properties

CAS No.

83838-24-8

Molecular Formula

C7H9F3O2Sn

Molecular Weight

300.85 g/mol

IUPAC Name

[dimethyl(prop-1-ynyl)stannyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C3H3.C2HF3O2.2CH3.Sn/c1-3-2;3-2(4,5)1(6)7;;;/h1H3;(H,6,7);2*1H3;/q;;;;+1/p-1

InChI Key

BLRJSSNSOXFIEL-UHFFFAOYSA-M

Canonical SMILES

CC#C[Sn](C)(C)OC(=O)C(F)(F)F

Origin of Product

United States

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